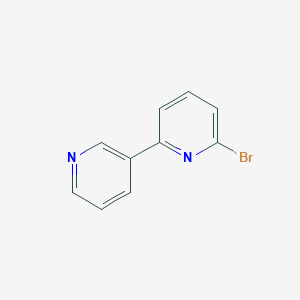

6-Bromo-2,3'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCXTRCHSSUWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543424 | |

| Record name | 6-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-28-3 | |

| Record name | 6-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Bromo-2,3'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the versatile heterocyclic compound, 6-Bromo-2,3'-bipyridine. This molecule serves as a crucial building block in the development of novel pharmaceuticals, functional materials, and catalytic systems. The strategic placement of the bromine atom and the specific connectivity of the pyridine rings offer a unique scaffold for further chemical modification.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings are all viable approaches, each with its own set of advantages and considerations. The Suzuki-Miyaura coupling is often preferred due to the commercial availability and relatively low toxicity of the boronic acid reagents.

A common synthetic strategy involves the coupling of a brominated pyridine derivative with a pyridylboronic acid. Specifically, the reaction between 2,6-dibromopyridine and pyridine-3-boronic acid can be controlled to favor the mono-coupled product.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the carbon-bromine bond of 2,6-dibromopyridine, followed by transmetalation with the pyridylboronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the active palladium catalyst.

An In-depth Technical Guide to 6-Bromo-2,3'-bipyridine: A Note on Isomer-Specific Data Availability

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for 6-Bromo-2,3'-bipyridine. While extensive information is available for other isomers, such as 6-Bromo-2,2'-bipyridine and 6-Bromo-2,4'-bipyridine, the 2,3'-isomer is not as extensively documented. This guide provides the available information on the parent compound, 2,3'-bipyridine, and outlines general synthetic methodologies that could be adapted for the synthesis of this compound. For detailed experimental data, the well-characterized 6-Bromo-2,2'-bipyridine is presented as a comparable analogue.

The Parent Compound: 2,3'-Bipyridine

The unbrominated parent compound, 2,3'-bipyridine (also known as 2,3'-dipyridyl), serves as the foundational structure. Basic information for this compound is available.

Physical and Chemical Properties of 2,3'-Bipyridine

A summary of the key properties for the parent 2,3'-bipyridine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Registry Number | 581-50-0 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data for 2,3'-Bipyridine

The National Institute of Standards and Technology (NIST) provides the mass spectrum for 2,3'-bipyridine, which is a key piece of data for its identification.[1]

General Synthetic Strategies for Bipyridines

The synthesis of bipyridine derivatives is a well-established field in organic chemistry, with several cross-coupling reactions being the methods of choice. These strategies can be adapted to synthesize this compound. Bipyridines are valuable precursors for a wide range of applications, including biologically active molecules and ligands for catalysts.[2]

Common synthetic routes include:

-

Suzuki Coupling: Reaction of a pyridylboronic acid with a bromopyridine.

-

Stille Coupling: Coupling of a pyridyl organotin compound with a bromopyridine.

-

Negishi Coupling: Reaction of a pyridyl organozinc reagent with a bromopyridine.

-

Ullmann Coupling: Homocoupling of bromopyridines.

A general workflow for the synthesis of a bipyridine via a palladium-catalyzed cross-coupling reaction is illustrated below.

A Well-Characterized Analogue: 6-Bromo-2,2'-bipyridine

Due to the limited data on this compound, this section details the properties and experimental protocols for the extensively studied isomer, 6-Bromo-2,2'-bipyridine, as a representative example.

Physical and Chemical Properties of 6-Bromo-2,2'-bipyridine

The physical and chemical properties of 6-Bromo-2,2'-bipyridine are well-documented and summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10495-73-5 | [3][4] |

| Molecular Formula | C₁₀H₇BrN₂ | [3][4][5] |

| Molecular Weight | 235.08 g/mol | [3][4][5] |

| Appearance | White to almost white powder to crystal | [5] |

| Melting Point | 72.0 to 76.0 °C | [5] |

| Boiling Point | 133 °C at 2.2 mmHg (lit.) | [5][6] |

| Solubility | Chloroform, Methanol | [5] |

| pKa | 3.70 ± 0.22 (Predicted) | [5] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Experimental Protocols for 6-Bromo-2,2'-bipyridine

Synthesis of 6-Bromo-2,2'-bipyridine via Stille Coupling [6]

A general procedure for the synthesis of 6-bromo-2,2'-bipyridine from 2,6-dibromopyridine and 2-tributylmethylstannylpyridine is as follows:

-

Reactant Preparation: In a two-necked round bottom flask, dissolve 1.5 g (6.33 mmol) of 2,6-dibromopyridine, 3.48 g (9.48 mmol) of 2-tributylmethylstannylpyridine, and 0.15 g (0.06 mmol) of tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) in 15 mL of toluene.

-

Reaction: Stir the reaction mixture at 80°C for approximately 24 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Extraction: Dissolve the resulting residue in dichloromethane and extract with a 6M hydrochloric acid solution. Separate and collect the aqueous layer.

-

Neutralization and Re-extraction: Adjust the pH of the aqueous layer by adding ammonia and then extract with dichloromethane.

-

Drying and Solvent Removal: Separate the organic layer and dry it with anhydrous magnesium sulfate (MgSO₄), followed by evaporation under reduced pressure to remove the solvent.

-

Purification: Purify the product by column chromatography using a hexane/ethyl acetate (5:1, v/v) eluent to afford 6-bromo-2,2'-bipyridine as a white solid (yield: 61%).

The following diagram illustrates the workflow for the synthesis and purification of 6-Bromo-2,2'-bipyridine.

Applications in Drug Discovery and Materials Science

Bipyridine derivatives are of significant interest in drug discovery and materials science. They are fundamental components in the development of:

-

Biologically Active Molecules: The bipyridine scaffold is present in various molecules with potential therapeutic applications.[2]

-

Ligands in Transition-Metal Catalysis: Their ability to chelate metals makes them crucial ligands in catalysis.[2]

-

Photosensitizers and Viologens: Used in studies of electron and energy transfer.[2]

-

Organic Light-Emitting Diodes (OLEDs): 6-Bromo-2,2'-bipyridine is used as a reagent in the synthesis of electron-transporting layers for OLEDs.[6]

The role of chemical intermediates like brominated bipyridines in the drug development process is crucial for moving from a lead compound to a viable drug candidate.

Conclusion

While a detailed technical guide on this compound cannot be provided due to the lack of specific data, this document has summarized the available information for its parent compound and outlined general synthetic approaches. Furthermore, by presenting comprehensive data for the closely related and well-studied isomer, 6-Bromo-2,2'-bipyridine, this guide offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development, providing a solid foundation for further investigation into this class of compounds.

References

An In-depth Technical Guide to 6-Bromo-2,3'-bipyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial scaffolds for novel therapeutic agents and functional materials. Their ability to chelate metals and participate in various chemical transformations makes them highly valuable building blocks. This technical guide focuses on 6-Bromo-2,3'-bipyridine, a specific isomer of brominated bipyridines.

Physicochemical Properties of Bromo-bipyridine Isomers

The properties of brominated bipyridine isomers are influenced by the position of the bromine atom and the linkage between the two pyridine rings. The following table summarizes the available data for the 2,2' and 2,4' isomers, which can serve as a reference for predicting the characteristics of the 2,3'-isomer.

| Property | 6-Bromo-2,2'-bipyridine | 6-Bromo-2,4'-bipyridine | 5'-Bromo[2,3'-bipyridin]-6'(1'H)-one |

| CAS Number | 10495-73-5[1] | 106047-29-4[2] | 381233-79-0[3] |

| Molecular Formula | C₁₀H₇BrN₂[1] | C₁₀H₇BrN₂[2] | C₁₀H₇BrN₂O[3] |

| Molecular Weight | 235.08 g/mol [1] | 235.08 g/mol [2] | Not specified |

| Appearance | White to almost white powder or crystal[4] | Not specified | Not specified |

| Melting Point | 72.0 to 76.0 °C[4] | Not specified | Not specified |

| Boiling Point | 133 °C at 2.2 mmHg[4] | Not specified | Not specified |

| Solubility | Chloroform, Methanol[4] | Not specified | Not specified |

Proposed Synthetic Pathway for this compound

The synthesis of unsymmetrical bipyridines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach is proposed for the synthesis of this compound, drawing analogy from the synthesis of similar 2,3'-bipyridine derivatives.[5]

The proposed reaction would involve the coupling of a brominated pyridine with a pyridineboronic acid. Two potential routes are outlined below:

-

Route A: Coupling of 2-Bromo-6-(tributylstannyl)pyridine with 3-bromopyridine.

-

Route B: Coupling of 2,6-dibromopyridine with 3-pyridylboronic acid, which may require optimization to achieve selective mono-arylation.

A generalized workflow for a Suzuki-Miyaura coupling reaction to synthesize this compound is depicted in the following diagram.

Experimental Protocols for Related Isomers

While a specific protocol for this compound is not available, the following section details a published synthesis for 6-Bromo-2,2'-bipyridine, which can be adapted and optimized for the target molecule.

Synthesis of 6-Bromo-2,2'-bipyridine via Stille Coupling[5]

This procedure involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 2-(tributylstannyl)pyridine.

Materials:

-

2,6-Dibromopyridine

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Dichloromethane

-

6M Hydrochloric acid

-

Ammonia solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Column chromatography setup

Procedure:

-

In a two-necked round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) and 2-(tributylstannyl)pyridine (1.5 eq) in toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the mixture.

-

Heat the reaction mixture at 80 °C for approximately 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and extract with 6M hydrochloric acid solution.

-

Separate the aqueous layer, and adjust the pH with ammonia solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 6-Bromo-2,2'-bipyridine as a white solid.

The following diagram illustrates the general workflow for the synthesis and purification of 6-Bromo-2,2'-bipyridine.

Applications in Drug Discovery and Development

Bipyridine scaffolds are prevalent in a wide range of biologically active molecules and are considered privileged structures in drug discovery. The bromine atom on the bipyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

The nitrogen atoms in the bipyridine core can act as hydrogen bond acceptors and coordinate with metal ions in metalloenzymes, making them attractive for the design of enzyme inhibitors. While specific biological activities for this compound have not been reported, its structural similarity to other bioactive bipyridines suggests potential applications in areas such as:

-

Oncology: As ligands for metal-based anticancer drugs or as inhibitors of kinases and other enzymes involved in cell proliferation.

-

Neuroscience: In the development of ligands for receptors and ion channels in the central nervous system.

-

Infectious Diseases: As scaffolds for antiviral and antibacterial agents.

The logical relationship for the application of this compound in drug discovery is outlined below.

Conclusion

While this compound remains a less-explored isomer within the bromo-bipyridine family, its potential as a building block in drug discovery and materials science is significant. The proposed synthetic strategies, based on well-established palladium-catalyzed cross-coupling reactions, offer a clear path for its preparation. The data and protocols provided for its isomers, 6-Bromo-2,2'-bipyridine and 6-Bromo-2,4'-bipyridine, serve as a valuable starting point for researchers venturing into the synthesis and application of this promising molecule. Further research is warranted to fully elucidate the physicochemical properties and potential applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 6-Bromo-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, geometry, and synthetic methodologies pertaining to 6-Bromo-2,3'-bipyridine. This bipyridine derivative is of significant interest in medicinal chemistry, materials science, and coordination chemistry due to its unique structural and electronic properties. This document consolidates theoretical data, details common experimental protocols for its synthesis, and presents this information in a clear, structured format for easy reference by researchers and professionals in the field.

Molecular Structure and Geometry

Unlike the often planar or near-planar conformations of its 2,2'- and 4,4'-isomers, 2,3'-bipyridine and its derivatives are predicted to adopt a non-planar, twisted conformation in their ground state.[1] This twisting is a direct result of steric hindrance between the hydrogen atoms on the adjacent pyridine rings, specifically at the C2' and C4 positions of the 2- and 3'-linked rings, respectively. This steric repulsion forces the two pyridine rings out of plane with respect to each other, which in turn disrupts the π-conjugation across the inter-ring C-C bond. This has significant implications for the molecule's electronic and photophysical properties.[1] The introduction of a bromine atom at the 6-position is not expected to fundamentally alter this twisted geometry, although minor variations in bond lengths and angles are likely.

Predicted Geometric Parameters

The following tables summarize the expected quantitative data for the molecular geometry of this compound, based on DFT calculations of the parent 2,3'-bipyridine.[1] These values should be considered as close approximations in the absence of direct experimental data.

Table 1: Predicted Bond Lengths

| Bond | Expected Length (Å) |

| C-C (inter-ring) | ~1.49 |

| C-N (pyridine) | ~1.34 |

| C-C (pyridine) | ~1.39 |

| C-H (aromatic) | ~1.08 |

| C-Br | ~1.90 |

Table 2: Predicted Bond Angles

| Angle | Expected Angle (°) |

| C-C-C (pyridine) | ~120 |

| C-N-C (pyridine) | ~117 |

| C-C-N (pyridine) | ~122 |

| C-C-H (aromatic) | ~120 |

| C-C-Br | ~120 |

Table 3: Predicted Dihedral Angle

| Dihedral Angle | Expected Angle (°) |

| Between the planes of the two pyridine rings | 35 - 45 |

Synthesis of this compound

The synthesis of unsymmetrical bipyridines such as this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly effective and widely used methodologies for this purpose.[2][3][4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of a bromopyridine and a pyridylboronic acid.[5][6][7]

Materials:

-

2,6-Dibromopyridine

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,6-dibromopyridine (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (e.g., 3 mol%) and the phosphine ligand (e.g., 6 mol%) in a small amount of anhydrous 1,4-dioxane.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.

-

Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Protocol 2: Stille Coupling

This protocol outlines a general procedure for the Stille cross-coupling of a halopyridine with an organotin reagent.[2][8][9] While often providing high reactivity, it is important to note the high toxicity of the organotin reagents and byproducts.[3]

Materials:

-

2,6-Dibromopyridine

-

3-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Toluene or other suitable solvent

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) and 3-(tributylstannyl)pyridine (1.1-1.5 equivalents) in anhydrous toluene.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

-

Purification: Filter the resulting precipitate of tributyltin fluoride through celite. The filtrate can then be extracted with an organic solvent, dried, and concentrated. Further purification of the crude product is typically achieved by column chromatography.

Visualizations

Caption: Experimental workflows for the synthesis of this compound.

Caption: Logical relationships in the geometry of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Bromo-2,3'-bipyridine: A Technical Overview

This guide provides a detailed overview of the spectroscopic data for 6-Bromo-2,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry, materials science, and pharmaceutical research. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of 6-Bromo-2,2'-bipyridine (CDCl₃)

Note: Data for the closely related isomer 6-Bromo-2,2'-bipyridine is provided as a reference.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.65 | d | 4.8 | H-6' |

| 8.39 | d | 8.0 | H-3 |

| 8.33 | d | 7.7 | H-3' |

| 7.82 | t | 7.8 | H-4 |

| 7.78 | td | 7.7, 1.8 | H-4' |

| 7.45 | d | 7.5 | H-5 |

| 7.31 | ddd | 7.5, 4.8, 1.2 | H-5' |

Table 2: ¹³C NMR Spectral Data of 6,6'-Dibromo-2,2'-bipyridine (CDCl₃)

Note: Data for the related dibrominated isomer is provided as a reference.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 155.8 | C-2, C-2' |

| 141.8 | C-6, C-6' |

| 139.5 | C-4, C-4' |

| 128.8 | C-5, C-5' |

| 120.4 | C-3, C-3' |

A standard protocol for acquiring NMR spectra of bipyridine derivatives is as follows:[2]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[2]

-

Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 10-15 ppm. For ¹³C NMR, proton decoupling is commonly applied to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Bipyridine Compounds

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1400 | C=C and C=N stretch | Pyridine rings |

| 1200-1000 | C-H in-plane bending | Aromatic |

| 800-700 | C-H out-of-plane bending | Aromatic |

| ~1050 | C-Br stretch | Bromo-substituent |

The attenuated total reflectance (ATR) or KBr pellet method is commonly used for solid samples.[3]

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR spectrum is then recorded.

-

KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis.[4]

-

Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 233.98 | (Expected) |

| [M+H]⁺ | 234.99 | (Expected) |

Note: The molecular formula for this compound is C₁₀H₇BrN₂. The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] A small volume of this solution is then further diluted.[6]

-

Ionization: Electrospray ionization (ESI) is a common technique for heterocyclic compounds, as it is a soft ionization method that typically keeps the molecule intact, showing the molecular ion peak.[6]

-

Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Solubility of 6-Bromo-2,3'-bipyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromo-2,3'-bipyridine, a heterocyclic organic compound of interest in various fields of chemical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this particular substituted bipyridine, this guide focuses on its expected solubility characteristics based on the known properties of structurally related compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in common organic solvents.

Expected Qualitative Solubility Profile

The molecular structure of this compound, which features two pyridine rings, suggests a degree of polarity. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, which generally promotes solubility in polar solvents. The presence of the bromine atom and the overall aromatic character contribute to its potential solubility in a range of organic media. Bipyridines are generally characterized as colorless solids that are soluble in many organic solvents and slightly soluble in water[1][2].

Based on the general characteristics of bipyridine and its derivatives, the expected qualitative solubility of this compound in various common organic solvents is summarized in the table below. It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents. For instance, 4,4'-dicarboxy-2,2'-bipyridine is known to be soluble in polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[3]. The solubility in non-polar solvents is expected to be lower.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar bipyridine structure. Related bipyridine derivatives show good solubility in these solvents[3][4][5]. |

| Polar Protic | Methanol, Ethanol | Good | The potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the bipyridine rings is expected to lead to good solubility[1]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | These solvents are effective at dissolving a wide range of organic compounds. Some bipyridine derivatives are soluble in chloroform[3]. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents can interact favorably with the aromatic rings of the bipyridine. 2,2'-Bipyridine is very soluble in benzene[1]. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. 4,4'-bipyridine is soluble in THF[3]. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these solvents suggests that solubility will be limited[4]. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following are detailed methodologies for two common and reliable methods for quantifying the solubility of a solid organic compound like this compound in organic solvents.

Method 1: Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

-

Quantification:

-

Once the solvent is fully evaporated, re-weigh the container with the solid residue.

-

The mass of the dissolved this compound is the final mass of the container and residue minus the initial mass of the empty container.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Method 2: Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a chromophore that absorbs ultraviolet or visible light. It involves measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Dilution of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Unsymmetrical Bipyridines

The field of coordination chemistry and drug development owes a great deal to the versatile class of N-heterocyclic ligands, among which bipyridines are paramount. While symmetrical bipyridines have been known since the late 19th century, the development of their unsymmetrical counterparts has unlocked new possibilities for fine-tuning the electronic, photophysical, and steric properties of metal complexes and organic molecules. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic strategies for creating unsymmetrical bipyridines.

Early Developments and the Rise of Cross-Coupling

The parent compound, 2,2'-bipyridine, was first synthesized by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate.[1][2] For many decades, synthetic efforts focused on symmetrical bipyridines, primarily through reductive coupling methods like the Ullmann reaction, which involved treating 2-halopyridines with copper.[1]

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a turning point, making the synthesis of unsymmetrical bipyridines a practical reality.[3] These methods involve the coupling of two different pyridine-based precursors, opening the door to tailored ligand design. Key among these are the Suzuki-Miyaura, Stille, and Negishi couplings, which remain foundational in the synthesis of these valuable compounds.[4][5]

However, these methods are not without their challenges. A significant side reaction is the homo-coupling of identical pyridine precursors, leading to a mixture of the desired unsymmetrical product and two symmetrical byproducts, which complicates purification and reduces yields.[6] Furthermore, the bipyridine product can act as a ligand, binding strongly to the metal catalyst and inhibiting its activity.[6]

Major Synthetic Methodologies

The pursuit of more efficient, selective, and functional-group-tolerant methods has led to a diverse array of synthetic strategies.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This class of reactions is the most widely employed for constructing the C-C bond between two different pyridine rings.

-

Suzuki-Miyaura Coupling: This reaction pairs a pyridyl halide with a pyridylboronic acid or ester. It is widely used due to the commercial availability and relatively low toxicity of boronic acids.[6] However, the stability of some pyridylboronic acids can be a concern.[4][6]

-

Stille Coupling: This method couples a pyridyl halide with a pyridylorganotin reagent. It is known for its high reactivity and excellent functional group tolerance, often succeeding where other methods fail.[5][6] The primary drawback is the significant toxicity of the organotin reagents and their byproducts.[6]

-

Negishi Coupling: Involving the reaction of a pyridyl halide with a pyridylorganozinc reagent, this method can provide high yields under mild conditions.[4][7] The main challenge lies in the sensitivity of organozinc reagents to air and moisture, necessitating the use of inert atmosphere techniques.[6]

-

Nickel-Catalyzed Reductive Coupling: Facile synthetic approaches for both symmetrical and unsymmetrical 2,2′-bipyridines have been developed using nickel-catalyzed reductive couplings of 2-halopyridines. These reactions can be efficiently catalyzed by simple nickel salts like NiCl₂·6H₂O without the need for external ligands.[4]

Modern and Alternative Approaches

More recent innovations have focused on overcoming the limitations of traditional cross-coupling and expanding the synthetic toolbox.

-

Sulfur-Mediated Coupling: A modular and convergent methodology developed by the McGarrigle group involves the reaction of a pyridyllithium or Grignard reagent with a pyridylsulfonium salt.[8] This process proceeds through a trigonal bipyramidal sulfurane intermediate, which then collapses to form the desired bipyridine, allowing for the selective introduction of functionality to either pyridine ring.[8]

-

Nucleophilic Aromatic Substitution (SNAr): Considered one of the most general ways to access unsymmetrical bipyridines, SNAr typically involves the substitution of a leaving group (like a halogen) on a pre-formed bipyridine ring.[9][10] A recent advancement uses cationic trimethylammonium groups as highly effective leaving groups, enabling reactions to proceed under mild conditions and simplifying purification.[9][10]

-

Desymmetrization of Symmetrical Bipyridines: This strategy involves taking a readily available symmetrical bipyridine and chemically modifying one of the two identical rings. A common approach is the regioselective N-oxidation of one pyridine ring, which activates it for further functionalization, such as halogenation or cyanation, thereby creating an unsymmetrical product.[11]

-

Diels-Alder Reactions: For the synthesis of unsymmetrical annulated 2,2'-bipyridines, sequential Diels-Alder reactions have been employed. This method can involve the reaction of a bi-1,2,4-triazine with different enamines to construct fused pyridine ring systems in a controlled manner.[12][13][14]

Data Presentation: Synthesis of Unsymmetrical Bipyridines

The following tables summarize quantitative yield data for various synthetic methods discussed in the literature.

Table 1: Yields from Nucleophilic Displacement of Trimethylammoniums [9]

| Product | Nucleophile | Yield |

| 6-methoxy-2,2′-bipyridine | Sodium methoxide | 93% |

| Perdeuterated 6-methoxy-2,2′-bipyridine | Sodium methoxide | 69% |

| Methoxy-substituted phenanthroline | Sodium methoxide | 99% |

| 6,6'-bis(dimethylamino)-2,2'-bipyridine | Potassium thioacetate | 91% |

| Bipyridine-quinine conjugate | Quinine | 87% |

| Pyrene-functionalized bipyridine | 1-pyrenemethanol | 91% |

Table 2: Yields from Desymmetrization via N-Oxidation and Functionalization [11]

| Starting Material | Reaction Sequence | Product | Yield |

| 3,3′,5,5′-Tetrachloro-4,4′-bipyridine | 1. LDA, THF, -40 °C; 2. C₂Cl₆ | 2-Chloro-3,3′,5,5′-tetrachloro-4,4′-bipyridine | 94% |

| 3,3′,5,5′-Tetrachloro-4,4′-bipyridine | 1. LDA, THF, -40 °C; 2. CBrCl₃ | 2-Bromo-3,3′,5,5′-tetrachloro-4,4′-bipyridine | 83% |

| 2-Bromo-...-4,4'-bipyridine 1-oxide | Oxalyl chloride, Et₃N, CH₂Cl₂ | 2-Bromo-2',6'-dichloro-3,3',5,5'-tetrachloro-4,4'-bipyridine | 70% |

Table 3: Yields from Diels-Alder Reactions for Annulated Bipyridines [13][14]

| Reactant 1 | Reactant 2 | Product Type | Yield |

| 3,3'-bis(methylsulfanyl)-5,5'-bi-1,2,4-triazine | 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine | Single cycloaddition intermediate product | 92% |

| Intermediate Product from above | Cyclic enamine (cyclopentane-derived) | Unsymmetrical annulated 2,2'-bipyridine | 60% |

| Intermediate Product from above | Cyclic enamine (piperidine-derived) | Unsymmetrical annulated 2,2'-bipyridine | 10% |

| Methylsulfonyl-triazine derivative | 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine | Unsymmetrical annulated 2,2'-bipyridine | Good |

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Homo-coupling[6]

-

Reagent and Glassware Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents should be degassed prior to use.

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 eq.), the pyridylboronic acid pinacol ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Reaction Execution: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the unsymmetrical bipyridine from homo-coupled byproducts.

Protocol: Desymmetrization via Halogenation[11]

-

Setup: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF (0.2 M) at -40 °C under an Argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting LDA solution for 30 minutes at -40 °C.

-

Addition: Add a solution of 3,3′,5,5′-tetrachloro-4,4′-bipyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -40 °C.

-

Halogenation: After stirring for 1 hour at -40 °C, add a solution of the halogenating agent (e.g., hexachloroethane, C₂Cl₆, 1.5 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-halo-3,3′,5,5′-tetrachloro-4,4′-bipyridine.

Visualizations

Synthetic Strategies Overview

Caption: Major synthetic pathways to unsymmetrical bipyridines.

General Workflow for Suzuki Coupling

Caption: Experimental workflow for Suzuki cross-coupling.

Troubleshooting Logic for Homo-Coupling

Caption: Decision tree for mitigating homo-coupling side reactions.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 4. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of unsymmetrical annulated 2,2'-bipyridine analogues with attached cycloalkene and piperidine rings via sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines [mdpi.com]

- 14. Synthesis of Unsymmetrical Annulated 2,2’-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5’-bi-1,2,4-triazines† - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 6-Bromo-2,3'-bipyridine

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development and materials science. It outlines the untapped potential of 6-Bromo-2,3'-bipyridine, a versatile heterocyclic building block, and delineates promising avenues for future research and application. By leveraging its unique structural and chemical properties, this compound stands as a key intermediate for innovation in medicinal chemistry, organic electronics, and catalysis.

Core Concepts: The this compound Scaffold

This compound is an aromatic heterocyclic compound featuring two pyridine rings linked at the 2 and 3' positions. Its structure is characterized by two key features that define its chemical utility:

-

An Asymmetric Bipyridine Core: Unlike its well-studied 2,2'- and 4,4'- isomers, the 2,3'-linkage creates an asymmetric ligand system. This asymmetry can lead to unique coordination geometries and electronic properties when complexed with transition metals, offering opportunities for novel catalytic activities and photophysical behaviors.

-

A Reactive Bromine Handle: The bromine atom at the 6-position of the 2-substituted pyridine ring is a versatile functional group. It serves as a reactive site for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.

These features make this compound a highly valuable scaffold for creating diverse libraries of molecules tailored for specific applications.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, properties can be inferred from its isomers and related structures. The table below summarizes the known properties of the analogous 6-Bromo-2,2'-bipyridine and predicted properties for the target molecule.

| Property | 6-Bromo-2,2'-bipyridine (CAS: 10495-73-5) | This compound (Predicted/Inferred) | Data Source |

| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ | |

| Molecular Weight | 235.08 g/mol | 235.08 g/mol | |

| Physical Form | White solid / lumps | Solid | |

| Purity | Typically ≥97% | High purity achievable via chromatography | |

| Boiling Point | 133°C at 2.2 mmHg | High boiling point |

Synthesis of this compound

The most effective and modular routes to synthesize unsymmetrical bipyridines are palladium-catalyzed cross-coupling reactions. The Stille and Suzuki-Miyaura coupling reactions are particularly well-suited for this purpose.

Proposed Synthetic Pathways

The logical synthetic approach involves the coupling of a di-substituted pyridine with a mono-substituted pyridine synthon. The most common precursors would be 2,6-dibromopyridine and a 3-pyridyl organometallic reagent.

The workflow below illustrates the general, well-established catalytic cycles for these reactions. Controlling stoichiometry (using a slight excess of the organometallic reagent) and reaction conditions can favor the desired mono-substitution product.

Detailed Experimental Protocol: Stille Coupling

The Stille reaction offers a reliable route, and protocols for similar couplings are well-documented. The following is a proposed experimental procedure for the synthesis of this compound.

Materials:

-

2,6-Dibromopyridine

-

3-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

6M Hydrochloric Acid

-

Aqueous Ammonia

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 - 0.05 eq), and anhydrous toluene.

-

Reagent Addition: Add 3-(tributylstannyl)pyridine (1.0 - 1.2 eq) to the stirred solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the oily residue in dichloromethane.

-

Extraction: Extract the organic solution with 6M HCl (3 x volume). The bipyridine product will move to the aqueous layer as a protonated salt.

-

Basification: Separate the combined aqueous layers and cool in an ice bath. Slowly add aqueous ammonia to basify the solution to pH > 9.

-

Final Extraction: Extract the basic aqueous solution with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Potential Research Areas

The unique structure of this compound opens up several promising areas of research, from the development of new therapeutics to the creation of advanced materials.

Medicinal Chemistry and Drug Discovery

The bipyridine motif is a privileged scaffold in medicinal chemistry. The bromine atom on this compound is a key handle for building molecular complexity and exploring structure-activity relationships (SAR). A variety of C-C, C-N, and C-O bonds can be formed at this position, allowing for the creation of large, diverse compound libraries.

Potential Therapeutic Targets:

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The 2,3'-bipyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Metalloenzyme Inhibitors: The bipyridine moiety is an excellent metal-chelating agent. Derivatives can be designed to target the active sites of metalloenzymes.

-

DNA Intercalators and Groove Binders: Planar aromatic systems based on the bipyridine core can be designed to interact with DNA, a strategy used in developing some anticancer agents.

The diagram below illustrates the diversification potential of the 6-bromo position.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

Bipyridine-based molecules are fundamental components in OLED technology. The isomer 6-Bromo-2,2'-bipyridine is already used as a reagent in synthesizing materials for electron transporting layers (ETLs). This compound offers a new platform for developing novel materials for various layers within an OLED device.

Potential Roles in OLEDs:

-

Host Materials: Derivatives with high triplet energies, synthesized via cross-coupling, can serve as hosts for phosphorescent emitters.

-

Electron-Transporting Layer (ETL) Materials: The inherent electron-deficient nature of the pyridine rings makes bipyridines suitable for ETLs.

-

Phosphorescent Emitters: As a ligand, 2,3'-bipyridine can be used to synthesize transition metal complexes (e.g., with Iridium(III) or Ruthenium(II)). The asymmetric nature of the ligand is expected to produce complexes with unique photophysical properties, potentially leading to new colors or improved efficiencies.

The table below lists key photophysical properties of a well-known Ru(II)-bipyridine complex, providing a benchmark for future studies on 2,3'-bipyridine analogues.

| Complex Parameter | [Ru(bpy)₃]²⁺ in Acetonitrile | Reference Complex for 2,3'-bipyridine studies |

| Absorption λₘₐₓ (MLCT) | ~455 nm | Target for characterization |

| Emission λₘₐₓ | ~620 nm | Target for characterization |

| Excited State Lifetime (τ) | ~1.1 µs | Target for characterization |

| Quantum Yield (Φ) | ~0.095 | Target for characterization |

digraph "OLED_Structure" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Cathode" [label="Cathode (e.g., Al)", fillcolor="#F1F3F4", fontcolor="#202124"]; "EIL" [label="Electron Injection Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; "ETL" [label="Electron Transport Layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EML" [label="Emissive Layer\n(Host + Dopant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HTL" [label="Hole Transport Layer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HIL" [label="Hole Injection Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; "Anode" [label="Anode (e.g., ITO)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Light" [label="Emitted Light", shape=none, fontcolor="#FBBC05"]; "Cathode" -> "EIL" -> "ETL" -> "EML" -> "HTL" -> "HIL" -> "Anode"; "EML" -> "Light" [dir=back, style=dashed, color="#FBBC05"]; // Annotations { rank=same; "ETL"; "ETL_Note" [shape=plaintext, label="Potential role for\n6-Br-2,3'-bpy derivatives", fontcolor="#4285F4"]; "ETL" -> "ETL_Note" [style=invis]; } { rank=same; "EML"; "EML_Note" [shape=plaintext, label="Potential role as Host or\nLigand for Phosphor", fontcolor="#34A853"]; "EML" -> "EML_Note" [style=invis]; }

}

Coordination Chemistry and Catalysis

Transition metal complexes with bipyridine ligands are workhorses in catalysis. The asymmetric 2,3'-bipyridine ligand can enforce a unique coordination geometry on a metal center, which can influence steric and electronic properties, thereby tuning catalytic activity and selectivity.

Research Directions:

-

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized to serve as ligands in asymmetric catalysis.

-

Cross-Coupling Catalysis: Palladium and Nickel complexes of 2,3'-bipyridine derivatives can be investigated as catalysts for reactions like Suzuki, Heck, and C-H activation. The electronic properties can be tuned by substituting the 6-position.

-

Photoredox Catalysis: Ruthenium and Iridium complexes are potent photoredox catalysts. The distinct electronic structure of a [Ru(2,3'-bpy)₃]²⁺ analogue could offer different redox potentials compared to the classic [Ru(2,2'-bpy)₃]²⁺, enabling new types of transformations.

The crystal structure of a Rhenium(I) complex with the isomeric 6-bromo-2,2'-bipyridine ligand provides reference bond lengths and angles for computational and experimental studies of new 2,3'-bipyridine complexes.

| Parameter | Value for fac-[Re(CO)₃(6-bromo-2,2'-bpy)(NO₃)] | Data Source |

| Re-N1 Bond Length | 2.237(5) Å | |

| Re-N2 Bond Length | 2.175(4) Å | |

| N1-Re-N2 Bite Angle | 74.87(17)° |

Conclusion and Outlook

This compound represents a largely unexplored but highly promising chemical scaffold. Its synthesis is readily achievable through established cross-coupling methodologies. The combination of an asymmetric bipyridine core and a synthetically versatile bromine handle provides a powerful platform for innovation across multiple scientific disciplines. Future research focusing on the systematic diversification of this core structure is poised to yield novel therapeutic agents, next-generation materials for organic electronics, and highly efficient and selective catalysts. This guide serves as a foundational call to action for researchers to explore and unlock the considerable potential of this versatile building block.

Theoretical and Computational Elucidation of 6-Bromo-2,3'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3'-bipyridine is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structural and electronic properties, arising from the asymmetric linkage of two pyridine rings and the presence of a bromine substituent, make it a versatile building block for novel functional molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. It details standard computational workflows, outlines key experimental protocols for synthesis and characterization, and presents illustrative data derived from computational studies of closely related bipyridine derivatives. This document serves as a foundational resource for researchers engaged in the design and development of new materials and therapeutics based on the bipyridine scaffold.

Introduction

Bipyridine-based ligands have been extensively utilized in the construction of metal complexes with diverse applications, ranging from catalysis to photoluminescent materials and anticancer agents.[1] The isomeric substitution pattern of the pyridine rings profoundly influences the coordination geometry and electronic structure of the resulting metal complexes. While 2,2'- and 4,4'-bipyridines have been widely studied, the asymmetric 2,3'-bipyridine scaffold offers a distinct coordination environment. The introduction of a bromine atom at the 6-position of the 2-substituted pyridine ring in this compound further modulates its electronic properties, providing a handle for subsequent chemical modifications and influencing intermolecular interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of such molecules, offering insights that complement experimental findings and guide synthetic efforts.[2] This guide focuses on the theoretical and computational approaches to understanding this compound.

Synthetic Strategies

The synthesis of this compound, like many bipyridine derivatives, can be achieved through various metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials and desired scale.

Suzuki-Miyaura Coupling

This is a versatile method for forming C-C bonds. The general reaction involves the coupling of a pyridineboronic acid with a bromopyridine in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: 2,6-Dibromopyridine, 3-pyridylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Na₂CO₃, Toluene, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dibromopyridine and 3-pyridylboronic acid in a 3:1 mixture of toluene and ethanol.

-

Add a 2M aqueous solution of Na₂CO₃.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3]

-

Stille Coupling

The Stille reaction provides an alternative route, coupling an organotin compound with an organic halide.

Experimental Protocol: Stille Coupling

-

Materials: 2,6-Dibromopyridine, 3-(tributylstannyl)pyridine, PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride), Toluene.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine and 3-(tributylstannyl)pyridine in anhydrous toluene.

-

Add the PdCl₂(PPh₃)₂ catalyst.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and remove the solvent in vacuo.

-

The residue can be purified by column chromatography to yield the desired product.[3]

-

Computational Methodologies

DFT is the most common computational method for studying the properties of bipyridine derivatives.[2][4] A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

Caption: Standard computational workflow for a DFT study.

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. It is predicted that, similar to 2,3'-bipyridine, this compound will adopt a non-planar conformation in its ground state due to steric hindrance.[5]

Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of the frequency calculation can also be used to predict the infrared (IR) spectrum of the molecule.[6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and electronic excitability.[7] A smaller gap suggests higher reactivity.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the delocalized molecular orbitals into localized orbitals representing bonds, lone pairs, and core orbitals.[8][9] This analysis is valuable for quantifying atomic charges and understanding delocalization effects within the molecule through the examination of donor-acceptor interactions.[8]

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule.[5] It maps the electrostatic potential onto the electron density surface, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.[5] For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.

Data Presentation: Illustrative Computational Results

Due to the lack of specific published data for this compound, the following tables present illustrative quantitative data based on DFT calculations of related bromo-substituted and 2,3'-bipyridine derivatives. These values are intended to provide a reasonable approximation of the expected properties.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | Length of the Carbon-Bromine bond | ~1.90 Å |

| C-N Bond Lengths | Lengths of Carbon-Nitrogen bonds in pyridine rings | 1.33 - 1.38 Å |

| C-C Bond Lengths | Lengths of Carbon-Carbon bonds in pyridine rings | 1.38 - 1.41 Å |

| C-C Inter-ring Bond | Length of the bond connecting the two pyridine rings | ~1.49 Å |

| Dihedral Angle | Twist angle between the two pyridine rings | 30° - 50° |

Table 2: Electronic Properties (Illustrative)

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 - 3.0 Debye |

Table 3: Natural Bond Orbital (NBO) Analysis - Atomic Charges (Illustrative)

| Atom | Description | Typical Calculated Charge (e) |

|---|---|---|

| N (Pyridine A) | Nitrogen atom in the 2-substituted ring | -0.5 to -0.6 |

| N (Pyridine B) | Nitrogen atom in the 3-substituted ring | -0.5 to -0.6 |

| Br | Bromine atom | -0.05 to -0.15 |

| C-Br | Carbon atom bonded to Bromine | +0.1 to +0.2 |

Experimental Characterization Protocols

The theoretical predictions from computational studies must be validated through experimental characterization. The following are generalized protocols for the spectroscopic analysis of this compound.

Caption: General experimental workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the chemical structure and connectivity of atoms.

-

Protocol:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the structure.

-

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition.

-

Protocol:

-

Dissolve a dilute sample of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M]⁺).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol:

-

Prepare a sample, for example, as a KBr pellet or a thin film on a salt plate.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic vibrational frequencies for C-H, C=N, C=C, and C-Br bonds.

-

UV-Visible (UV-Vis) Spectroscopy

-

Purpose: To study the electronic transitions within the molecule.

-

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max), which correspond to π → π* and n → π* transitions.

-

Conclusion

The theoretical and computational investigation of this compound provides a powerful framework for understanding its fundamental properties. DFT calculations offer valuable predictions of its geometry, electronic structure, and reactivity, which can guide synthetic efforts and the design of novel functional materials. The combination of these computational insights with rigorous experimental characterization is essential for advancing the application of this and related bipyridine derivatives in various scientific fields. This guide provides the foundational knowledge and protocols for researchers to embark on such studies.

References

- 1. ajrconline.org [ajrconline.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 9. NBO 6.0: natural bond orbital analysis program - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 6-Bromo-2,3'-bipyridine

Abstract

6-Bromo-2,3'-bipyridine is a heterocyclic organic compound with significant potential in materials science, coordination chemistry, and pharmaceutical development. Its asymmetric nature, combined with the electronic influence of the bromine substituent, imparts unique properties that are of considerable interest for the design of novel functional materials and molecular entities. This technical guide provides a comprehensive overview of the theoretical and experimental framework for characterizing the electronic properties of this compound. While direct experimental data for this specific isomer is limited in the current literature, this document synthesizes information from closely related analogues and computational studies to present a predicted electronic profile. Detailed experimental protocols for synthesis, spectroscopy, and electrochemistry are provided to enable researchers to fully characterize this compound. Furthermore, this guide outlines the computational methodologies that can offer deep insights into its molecular orbital structure and electronic transitions.

Introduction

Bipyridines are a class of aromatic compounds that have been extensively utilized as ligands in transition-metal catalysis, as components in photosensitizers, and as building blocks for supramolecular structures.[1] The isomeric substitution pattern of the pyridine rings, as well as the nature and position of substituents, can profoundly influence the electronic landscape of the molecule. This compound is of particular interest due to its asymmetry and the presence of a bromine atom, which is known to act as an electron-withdrawing group through inductive effects.[2] This can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the compound's photophysical and electrochemical behavior.[2][3] A thorough understanding of these electronic properties is crucial for its application in fields such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as a precursor for pharmacologically active molecules.

Synthesis and Structural Characterization

The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, offering high yields and good functional group tolerance.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Spectroscopic Properties

The photophysical properties of this compound are dictated by its electronic structure. UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy reveals the pathways of radiative decay from the lowest excited singlet state back to the ground state.

Predicted UV-Vis Absorption

Based on studies of unsubstituted bipyridines and brominated aromatic systems, this compound is expected to exhibit strong absorption bands in the UV region.[4][5] These absorptions correspond to π→π* transitions within the bipyridine framework. The bromine substituent may induce a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 2,3'-bipyridine.

| Parameter | Predicted Value / Range | Transition Type |

| λmax1 | ~240-260 nm | π → π |

| λmax2 | ~280-300 nm | π → π |

| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | - |

| Table 1: Predicted UV-Vis Absorption Data for this compound in a non-polar solvent. |

Predicted Fluorescence Properties

While many simple bipyridines are weakly fluorescent, functionalization can enhance emission. The fluorescence of this compound is expected to be weak due to the heavy-atom effect of bromine, which promotes intersystem crossing to the triplet state, thereby quenching fluorescence.[6]

| Parameter | Predicted Value / Range |

| Excitation Wavelength (λex) | ~290 nm |

| Emission Wavelength (λem) | ~350-400 nm |

| Quantum Yield (ΦF) | < 0.01 |

| Stokes Shift | ~60-110 nm |

| Table 2: Predicted Fluorescence Data for this compound. |

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule, providing information on the energies of its HOMO and LUMO through its oxidation and reduction potentials, respectively.

Predicted Redox Potentials

The bipyridine moiety is redox-active and can undergo reduction. The bromine atom, being electron-withdrawing, is expected to make the reduction of the bipyridine ring easier (occur at a less negative potential) compared to the unsubstituted analogue.[7] The oxidation is anticipated to be irreversible and occur at a high positive potential.

| Process | Predicted Potential (V vs. Fc/Fc+) | Electrochemical Reversibility | Associated Orbital |

| First Reduction | -2.0 to -2.4 V | Reversible / Quasi-reversible | LUMO |

| First Oxidation | > +1.5 V | Irreversible | HOMO |

| Table 3: Predicted Electrochemical Data for this compound in Acetonitrile with 0.1 M TBAPF6. |

Computational Analysis

Density Functional Theory (DFT) is an invaluable tool for predicting and understanding the electronic properties of molecules like this compound.[8][9]

Frontier Molecular Orbitals (HOMO & LUMO)